molecular formula C14H9BrCl2O2 B3016321 3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 723318-75-0

3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B3016321
CAS No.: 723318-75-0
M. Wt: 360.03
InChI Key: MQJTWALEEBFXCN-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde ( 723318-75-0) is an advanced organic building block of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 14 H 9 BrCl 2 O 2 and a molecular weight of 360.03 g/mol, this compound is characterized by a purity of 98% and is supplied as a solid . Its structure incorporates multiple halogen atoms and a benzyloxy group, making it a versatile intermediate for various synthetic transformations, including the development of more complex molecules for biological evaluation. Compounds within the benzyloxybenzaldehyde class have been investigated for their significant biological activities. Research on related analogues has demonstrated that such derivatives can exhibit anti-proliferative properties, inducing cell cycle arrest and apoptosis in cancer cell lines like HL-60 (human promyelocytic leukemia cells) . This suggests potential applications for this specific bromo- and chloro-substituted derivative in the synthesis of novel compounds for oncological research and other pharmacological studies. As a specialized research chemical, this product is strictly for research and development use only. It is not intended for diagnostic, therapeutic, or any human use. All necessary analytical documentation, including NMR, HPLC, and LC-MS data, is available to support your research and ensure compound integrity .

Properties

IUPAC Name

3-bromo-5-chloro-4-[(2-chlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-11-5-9(7-18)6-13(17)14(11)19-8-10-3-1-2-4-12(10)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJTWALEEBFXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Positional Isomerism in Benzyl Ether Groups

  • 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde (CAS 345983-02-0): This analog substitutes the 2-chlorobenzyl group with a 4-chlorobenzyl ether.
  • 3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde (CAS 346459-51-6) :
    Replacing chlorine with fluorine at the benzyl group alters electronic properties. Fluorine’s strong electron-withdrawing nature increases the aldehyde’s electrophilicity, which may influence its utility in cross-coupling reactions .

Halogenation on the Benzaldehyde Core

  • 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9) :
    Lacking the benzyl ether group, this compound exhibits higher polarity and solubility in aqueous media (similarity score: 0.88). The hydroxyl group at position 4 facilitates hydrogen bonding, making it suitable for coordination chemistry applications .
  • 2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde (CAS 832674-48-3): The addition of a bromine atom at position 2 increases molecular weight (434.51 g/mol vs.

Functional Group Variations

Aldehyde vs. Ester Derivatives

  • Methyl 3-bromo-5-chloro-2-hydroxybenzoate (CAS 4068-71-7) :
    Replacing the aldehyde group with a methyl ester and hydroxyl group shifts reactivity toward hydrolysis or transesterification. The ester derivative’s lower electrophilicity (similarity score: 0.87) limits its use in condensation reactions compared to the aldehyde-containing target compound .

Trifluoromethyl Substitution

  • 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde (CAS 2385966-70-9) :
    The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, significantly lowering the aldehyde’s pKa and enhancing its reactivity in nucleophilic additions. This contrasts with the target compound’s benzyl ether group, which provides moderate electron-donating effects via the ether oxygen .

Key Findings:

  • Solubility : Methoxy-substituted analogs (e.g., 345985-64-0) show higher solubility than the target compound due to reduced halogen content and increased polarity .
  • Reactivity : Trifluoromethyl derivatives (e.g., 2385966-70-9) exhibit enhanced electrophilicity, favoring reactions like aldol condensations .
  • Biological Relevance : Dibromo analogs (e.g., 832674-48-3) may face bioavailability challenges due to increased molecular weight and halogen density .

Biological Activity

3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde is an organic compound that has garnered attention in various fields of biological and chemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C14H9BrCl2O2
  • Molecular Weight: 360.03 g/mol
  • IUPAC Name: 3-bromo-5-chloro-4-[(2-chlorophenyl)methoxy]benzaldehyde

This compound features a complex structure that includes bromine and chlorine substituents, which influence its reactivity and biological interactions.

The biological activity of this compound primarily arises from its functional groups. The aldehyde moiety can engage in covalent bonding with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function. The presence of halogen atoms (bromine and chlorine) enhances the compound's ability to participate in non-covalent interactions, such as halogen bonding, which can affect protein-ligand dynamics.

Enzyme Inhibition and Protein-Ligand Interactions

Research indicates that this compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. The aldehyde group is particularly significant in biochemical pathways where it may act as an electrophile, reacting with nucleophiles in enzyme active sites.

Case Studies and Research Findings

  • Enzyme Inhibition Studies:
    • A study demonstrated that halogenated benzaldehydes could inhibit xanthine oxidase (XO), a key enzyme involved in purine metabolism. The introduction of specific substituents was found to enhance inhibitory activity significantly, suggesting that similar modifications to this compound could yield promising results in enzyme inhibition assays .
  • Anticancer Research:
    • Compounds structurally related to this compound have been tested for their cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values indicating effective cytotoxicity against MCF7 breast cancer cells and U87 glioblastoma cells. These findings suggest that further exploration of this compound could reveal similar anticancer properties .

Comparative Analysis with Similar Compounds

Compound NameStructure VariationsBiological Activity
3-Bromo-4-hydroxybenzaldehydeLacks chlorobenzyl groupModerate enzyme inhibition
4-[(2-Chlorobenzyl)oxy]benzaldehydeLacks bromine atomLimited anticancer activity
3-Bromo-4-methoxybenzaldehydeMethoxy group instead of chlorobenzylReduced reactivity in biological systems

The unique combination of bromine and chlorobenzyl groups in this compound provides distinct chemical properties that may enhance its biological activity compared to its analogs.

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